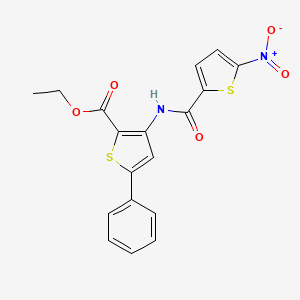

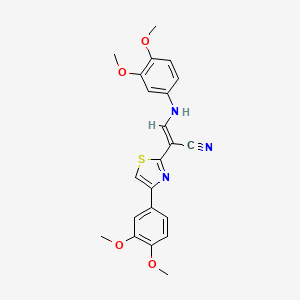

![molecular formula C20H19ClFN5O2S B2491789 N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189697-17-3](/img/structure/B2491789.png)

N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves tandem aza-Wittig and annulation reactions, utilizing iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide under mild conditions to produce derivatives efficiently (Luo et al., 2020). Another method described involves the oxidative cyclization of thienopyrimidinyl hydrazones with alumina-supported calcium hypochlorite to yield various derivatives at room temperature (Son & Song, 2010).

Molecular Structure Analysis

X-ray diffraction techniques are commonly employed to determine the crystal structures of related compounds, revealing intricate details about their molecular configuration. For instance, the crystal structure of a related compound demonstrated the nearly coplanar arrangement of fused rings and highlighted the significance of weak intermolecular C–H···O hydrogen bonds and π-π interactions (Hu et al., 2011).

Chemical Reactions and Properties

Reactions involving these compounds often utilize aza-Wittig reactions, which can lead to various derivatives through interactions with aromatic isocyanates and hydrazine. The synthesis can result in structures such as 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones, with X-ray analysis confirming the proposed structures and reaction selectivity (Zhao et al., 2006).

Scientific Research Applications

Antitumor Activity

N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide and its derivatives have been explored for their potential antitumor activity. For instance, a study reported the synthesis of similar compounds showing potent antitumor activity against prostate and lung cancer cell lines. This activity was partly attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells (Fares et al., 2014).

Antimicrobial Properties

Another significant application of these compounds is in the realm of antimicrobial activity. Research indicates that derivatives of N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide possess promising antimicrobial properties. A study synthesized new derivatives that showed excellent activity against a range of microorganisms (Farghaly & Hassaneen, 2013).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide provides insights into their potential applications. The crystal structures often reveal details about the compounds' stability and reactivity, which are crucial for their use in pharmaceuticals and other applications (Hu et al., 2011).

Anticonvulsant Activities

These compounds have also been investigated for their anticonvulsant activities. Some derivatives have shown significant efficacy in in vivo tests, indicating potential for development into anticonvulsant drugs (Wang et al., 2015).

Anti-inflammatory Activity

Additionally, derivatives of N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide have been evaluated for their anti-inflammatory properties. Certain compounds in this class have demonstrated notable anti-inflammatory activity, potentially more potent than some existing drugs (Pan et al., 2015).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O2S/c1-11(2)10-26-19(29)18-15(7-8-30-18)27-16(24-25-20(26)27)5-6-17(28)23-12-3-4-14(22)13(21)9-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJQQYTWYBPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)